Methyl 2-bromo-5-(trifluoromethoxy)benzoate Methyl 2-bromo-5-(trifluoromethoxy)benzoate
Brand Name: Vulcanchem
CAS No.: 1150114-81-0
VCID: VC2446625
InChI: InChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3
SMILES: COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br
Molecular Formula: C9H6BrF3O3
Molecular Weight: 299.04 g/mol

Methyl 2-bromo-5-(trifluoromethoxy)benzoate

CAS No.: 1150114-81-0

Cat. No.: VC2446625

Molecular Formula: C9H6BrF3O3

Molecular Weight: 299.04 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-5-(trifluoromethoxy)benzoate - 1150114-81-0

Specification

CAS No. 1150114-81-0
Molecular Formula C9H6BrF3O3
Molecular Weight 299.04 g/mol
IUPAC Name methyl 2-bromo-5-(trifluoromethoxy)benzoate
Standard InChI InChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3
Standard InChI Key IETHWZNVMZUZKC-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br
Canonical SMILES COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br

Introduction

Chemical Identity and Structure

Methyl 2-bromo-5-(trifluoromethoxy)benzoate is a substituted benzoate ester with both halogen and fluorinated substituents. The compound features a benzoic acid methyl ester backbone with strategic functional group positioning that enhances its reactivity in various chemical transformations .

Basic Identification Parameters

The following table summarizes the key identification parameters for Methyl 2-bromo-5-(trifluoromethoxy)benzoate:

ParameterValue
CAS Number1150114-81-0
IUPAC NameMethyl 2-bromo-5-(trifluoromethoxy)benzoate
Molecular FormulaC₉H₆BrF₃O₃
Molecular Weight299.04 g/mol
Alternate NamesBenzoic acid, 2-bromo-5-(trifluoromethoxy)-, methyl ester
MDL NumberMFCD12025999

These identification parameters are essential for the unambiguous recognition of the compound in chemical databases and literature searches .

Structural Representation

The structure of Methyl 2-bromo-5-(trifluoromethoxy)benzoate features:

  • A benzoic acid methyl ester core

  • A bromine atom at the 2-position

  • A trifluoromethoxy group (OCF₃) at the 5-position

This arrangement of functional groups creates a molecule with distinct electronic properties and reactivity patterns . The structure can be represented using various notations:

Notation TypeRepresentation
SMILESCOC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br
InChIInChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3
InChIKeyIETHWZNVMZUZKC-UHFFFAOYSA-N

These structural notations provide standardized ways to represent the compound in chemical databases and computational chemistry applications .

Physicochemical Properties

The physicochemical properties of Methyl 2-bromo-5-(trifluoromethoxy)benzoate determine its behavior in chemical reactions, formulations, and biological systems.

Physical Properties

Methyl 2-bromo-5-(trifluoromethoxy)benzoate exists as either a solid or liquid at standard conditions, depending on its purity and preparation method . Its physical properties include:

PropertyValue
Physical StateSolid or liquid
ColorNot specified in literature
OdorNot specified in literature
Melting PointNot reported in available data
Boiling PointNot reported in available data
DensityNot reported in available data
SolubilityLikely soluble in common organic solvents based on structure

The compound's physical properties influence its handling, storage, and application in laboratory and industrial settings .

Chemical Reactivity

The chemical reactivity of Methyl 2-bromo-5-(trifluoromethoxy)benzoate is characterized by:

  • The reactivity of the bromine atom at the 2-position, which makes it suitable for various coupling reactions (e.g., Suzuki, Negishi, and Sonogashira couplings)

  • The presence of the trifluoromethoxy group, which imparts specific electronic properties and metabolic stability

  • The methyl ester functionality, which can undergo typical ester transformations (hydrolysis, transesterification, reduction)

These reactive sites make the compound valuable as a building block in organic synthesis and medicinal chemistry applications .

Classification CategoryDetails
GHS PictogramGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

These hazard classifications inform researchers about the potential risks associated with handling this compound .

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell
P302+P352IF ON SKIN: Wash with plenty of water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These precautions help minimize exposure risks and provide guidance for appropriate responses to accidental exposure .

Analytical Methods and Characterization

Various analytical techniques can be employed to identify, quantify, and characterize Methyl 2-bromo-5-(trifluoromethoxy)benzoate.

Spectroscopic Methods

While specific spectroscopic data for this compound is limited in the available search results, standard methods for similar compounds would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for the aromatic protons and the methyl ester group

    • ¹⁹F NMR would be particularly valuable for characterizing the trifluoromethoxy group

    • ¹³C NMR would provide information about the carbon framework

  • Infrared (IR) Spectroscopy:

    • Would show characteristic absorption bands for the ester carbonyl group, aromatic C=C bonds, and C-F stretching frequencies

  • Mass Spectrometry:

    • Would provide molecular weight confirmation and fragmentation pattern information

    • The presence of bromine would give a characteristic isotope pattern

These spectroscopic methods collectively provide structural confirmation and purity assessment .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable for:

  • Purity determination

  • Quantitative analysis

  • Reaction monitoring

  • Quality control

The specific chromatographic parameters would need to be optimized based on the application requirements.

SupplierCatalog/Reference NumberPurity
Apollo ScientificPC50271295%
CymitQuimica10-F32524995%
Ambeed, Inc.AMBH99DED59098%
COMBI-BLOCKSNot specifiedNot specified
VulcanchemVC2446625Not specified

This availability from multiple sources ensures researchers can access the compound for their specific needs .

SupplierPackage SizePrice (where available)
CymitQuimica1g80.00 €
CymitQuimica5g246.00 €
Apollo Scientific1gNot specified
Apollo Scientific5gNot specified

Pricing varies based on quantity, purity, and supplier .

Quality Specifications

Commercial sources typically provide Methyl 2-bromo-5-(trifluoromethoxy)benzoate with the following quality specifications:

Quality ParameterTypical Specification
Purity95-98%
FormSolid or liquid
ColorNot specified
Storage RequirementsAmbient temperature

These specifications ensure the compound's suitability for research applications .

CompoundCAS NumberKey DifferencesPotential Impact on Applications
Methyl 2-bromo-5-(trifluoromethyl)benzoate1026355-57-6Contains CF₃ instead of OCF₃Different electronic properties and metabolic profile
2-Bromo-5-(trifluoromethyl)benzoic acid1483-56-3Free acid instead of methyl esterDifferent reactivity and solubility properties
Methyl 2-bromo-4-(trifluoromethyl)benzoate1214334-90-3Different position of CF₃ groupAltered electronic distribution and reactivity

This comparative analysis highlights the specific advantages and potential applications of Methyl 2-bromo-5-(trifluoromethoxy)benzoate in relation to structurally similar compounds .

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